molecular formula C21H18N2O3 B5709694 2-{[3-(benzyloxy)benzoyl]amino}benzamide

2-{[3-(benzyloxy)benzoyl]amino}benzamide

Cat. No. B5709694
M. Wt: 346.4 g/mol
InChI Key: RUNIHQUWTACAKT-UHFFFAOYSA-N
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Description

2-{[3-(benzyloxy)benzoyl]amino}benzamide is an organic compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and DMSO. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

2-{[3-(benzyloxy)benzoyl]amino}benzamide has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been studied for its anti-inflammatory and anti-oxidant properties. In addition, it has been reported to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Mechanism of Action

The exact mechanism of action of 2-{[3-(benzyloxy)benzoyl]amino}benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. The antibacterial activity of this compound is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
This compound has been reported to exhibit low toxicity in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which suggests its potential as an anti-cancer agent. It has also been reported to exhibit anti-inflammatory and anti-oxidant effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-(benzyloxy)benzoyl]amino}benzamide in lab experiments include its low toxicity, solubility in organic solvents, and potential applications in the field of medicinal chemistry. However, the limitations of using this compound include its relatively low yield in the synthesis process and its limited availability.

Future Directions

For research on 2-{[3-(benzyloxy)benzoyl]amino}benzamide include further studies on its mechanism of action, optimization of the synthesis method to increase yield, and evaluation of its potential applications in the treatment of various diseases. In addition, the development of derivatives of this compound with improved properties may also be a promising area of research.

Synthesis Methods

The synthesis of 2-{[3-(benzyloxy)benzoyl]amino}benzamide involves the reaction of 3-(benzyloxy)benzoic acid with thionyl chloride to form 3-(benzyloxy)benzoyl chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of triethylamine to form the final product. The yield of this synthesis method is reported to be around 70%.

properties

IUPAC Name

2-[(3-phenylmethoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c22-20(24)18-11-4-5-12-19(18)23-21(25)16-9-6-10-17(13-16)26-14-15-7-2-1-3-8-15/h1-13H,14H2,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNIHQUWTACAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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